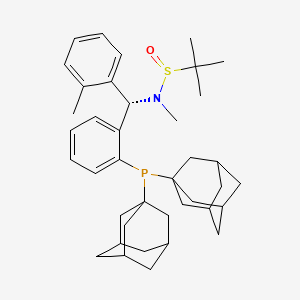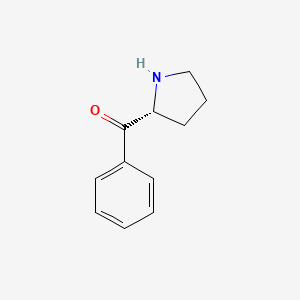
(R)-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with a chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxybenzaldehyde, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol
- Trifluoromethyl ethers
- Phenolic compounds with trifluoroethoxy groups
Uniqueness
®-1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-amine hydrochloride stands out due to its unique combination of a trifluoroethoxy group and an ethan-1-amine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H13ClF3NO |
|---|---|
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
(1R)-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13;/h2-5,7H,6,14H2,1H3;1H/t7-;/m1./s1 |
Clave InChI |
ALLHEESHDHGFAP-OGFXRTJISA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)OCC(F)(F)F)N.Cl |
SMILES canónico |
CC(C1=CC=C(C=C1)OCC(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)


![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)

